
1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol is an organic compound that features a dioxolane ring fused with a phenyl group and an ethane-1,2-diol moiety
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol can be synthesized through the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound may involve similar acetalization processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of molecular sieves or orthoesters can also aid in the effective removal of water, ensuring high purity of the final product .
化学反応の分析
Types of Reactions
1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring to diols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products Formed
Oxidation: Benzaldehyde and ethylene glycol.
Reduction: Ethane-1,2-diol and phenylmethanol.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and as a solvent in various chemical processes.
作用機序
The mechanism by which 1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol exerts its effects involves the formation of stable acetal or ketal structures, protecting carbonyl groups from unwanted reactions. The compound interacts with molecular targets through hydrogen bonding and van der Waals forces, stabilizing reactive intermediates and facilitating desired transformations .
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A simpler analog without the phenyl group.
1,3-Dioxane: A six-membered ring analog with similar protective properties.
Ethylene glycol: A diol component without the dioxolane ring .
Uniqueness
1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol is unique due to its combination of a dioxolane ring with a phenyl group and an ethane-1,2-diol moiety, providing enhanced stability and reactivity compared to its simpler analogs. This structural uniqueness makes it particularly valuable in complex synthetic applications and industrial processes .
特性
CAS番号 |
114184-98-4 |
|---|---|
分子式 |
C11H14O4 |
分子量 |
210.23 g/mol |
IUPAC名 |
1-(2-phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol |
InChI |
InChI=1S/C11H14O4/c12-6-9(13)10-7-14-11(15-10)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2 |
InChIキー |
OIHSPKTUKHZNBY-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(O1)C2=CC=CC=C2)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione](/img/structure/B14286607.png)
![[(Octadecyloxy)methyl]benzene](/img/structure/B14286612.png)

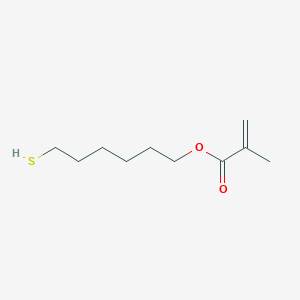
![5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan](/img/structure/B14286622.png)

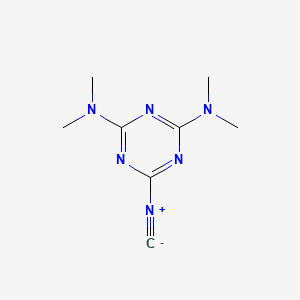
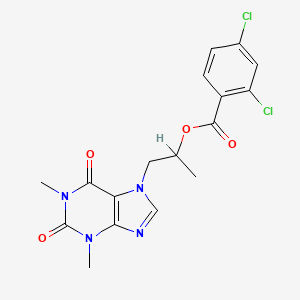

![Tributyl[(prop-2-en-1-yl)sulfanyl]stannane](/img/structure/B14286668.png)
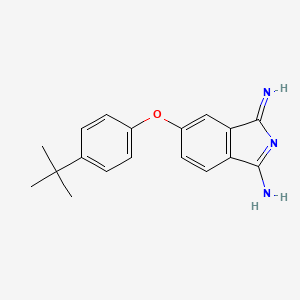
![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)
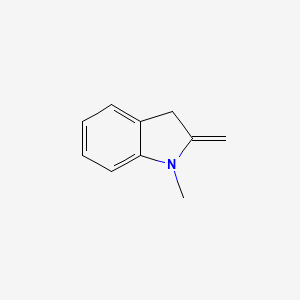
![Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane](/img/structure/B14286682.png)
